Cas no 927872-64-8 (2-(2-isopropyl-4-methoxyphenoxy)acetonitrile)

2-(2-isopropyl-4-methoxyphenoxy)acetonitrile structure
927872-64-8 structure
Product Name:2-(2-isopropyl-4-methoxyphenoxy)acetonitrile
CAS No:927872-64-8
MF:C12H15NO2
MW:205.253003358841
MDL:MFCD22041914
CID:841948
PubChem ID:25241771
Update Time:2024-10-26

2-(2-isopropyl-4-methoxyphenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile
    • 2-(4-methoxy-2-propan-2-ylphenoxy)acetonitrile
    • 2-[4-Methoxy-2-(1-methylethyl)phenoxy]acetonitrile (ACI)
    • 2-(4-Methoxy-2-isopropylphenoxy)acetonitrile
    • 2-[4-Methoxy-2-(propan-2-yl)phenoxy]acetonitrile
    • AKOS025149203
    • VYWGSKTVJRQMBI-UHFFFAOYSA-N
    • SY248680
    • 927872-64-8
    • AC7307
    • CS-0458105
    • DB-202053
    • SCHEMBL2185962
    • [4-Methoxy-2-(propan-2-yl)phenoxy]acetonitrile
    • (2-Isopropyl-4-methoxy-phenoxy)-acetonitrile
    • DTXSID40649452
    • MFCD22041914
    • Acetonitrile, 2-[4-methoxy-2-(1-methylethyl)phenoxy]-
    • CMB87264
    • MDL: MFCD22041914
    • Inchi: 1S/C12H15NO2/c1-9(2)11-8-10(14-3)4-5-12(11)15-7-6-13/h4-5,8-9H,7H2,1-3H3
    • InChI Key: VYWGSKTVJRQMBI-UHFFFAOYSA-N
    • SMILES: N#CCOC1C(C(C)C)=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 205.11
  • Monoisotopic Mass: 205.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.039
  • Boiling Point: 337℃
  • Flash Point: 125℃

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2-(2-isopropyl-4-methoxyphenoxy)acetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  N-Methyl-2-pyrrolidone ,  Water
Reference
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview
Ren, Hong ; Maloney, Kevin M. ; Basu, Kallol ; Di Maso, Michael J. ; Humphrey, Guy R. ; et al, Organic Process Research & Development, 2020, 24(11), 2445-2452

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  N-Methyl-2-pyrrolidone ,  Water ;  5 °C; 2 h, < 10 °C
Reference
Novel process for synthesis of a phenoxy diaminopyrimidine compound
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Reference
Druggable negative allosteric site of P2X3 receptors
Wang, Jin; Wang, Yao; Cui, Wen-Wen; Huang, Yichen; Yang, Yang; et al, Proceedings of the National Academy of Sciences of the United States of America, 2018, 115(19), 4939-4944

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  rt → 60 °C; 4 d, 55 - 60 °C; 18 h, 60 °C → reflux
Reference
Preparation of diaminopyrimidines as P2X3 and P2X2/3 modulators
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  rt → 60 °C; 4 d, 55 - 60 °C; 60 °C → reflux; 18 h, reflux
Reference
Process for synthesis of phenoxy diaminopyrimidine derivatives
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water ;  rt → 0 °C; 2 h, < 10 °C
Reference
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation-Cyclization Sequence to the Diaminopyrimidine Core
Basu, Kallol ; Lehnherr, Dan ; Martin, Gary E. ; Desmond, Richard A.; Lam, Yu-hong ; et al, Organic Process Research & Development, 2020, 24(11), 2462-2477

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  rt → 60 °C; 4 d, 55 - 60 °C; 60 °C → reflux; 18 h, reflux; cooled
Reference
Preparation of diaminopyrimidines as p2x3 and p2x2/3 modulators
, United States, , ,

2-(2-isopropyl-4-methoxyphenoxy)acetonitrile Raw materials

2-(2-isopropyl-4-methoxyphenoxy)acetonitrile Preparation Products

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